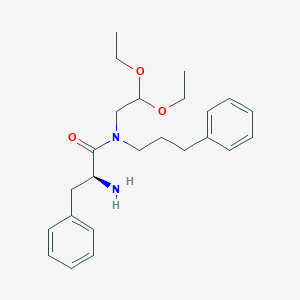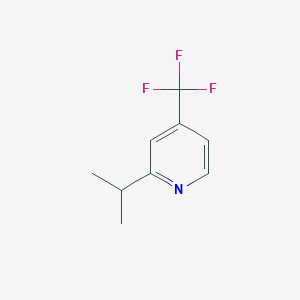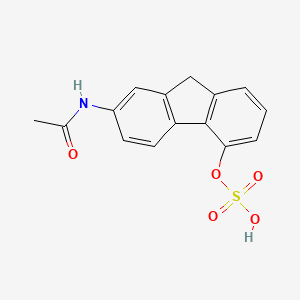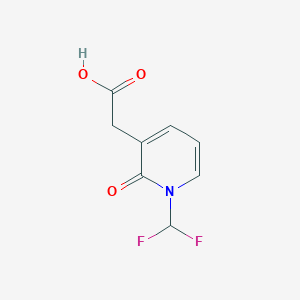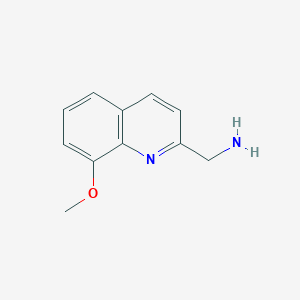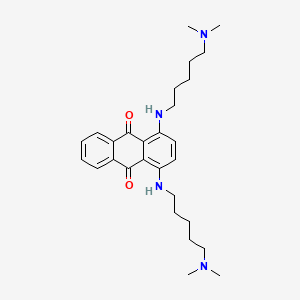
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is a synthetic organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dimethylamino groups attached to the anthracenedione core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminopentane in the presence of dimethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. The large-scale production requires optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance pigments and coatings.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, affecting cellular pathways and functions. The dimethylamino groups enhance its solubility and facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-bis(methylamino)-: Similar structure but with methylamino groups instead of dimethylamino groups.
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Contains methylphenyl groups, leading to different chemical properties and applications.
Uniqueness
9,10-Anthracenedione, 1,4-bis((5-(dimethylamino)pentyl)amino)- is unique due to the presence of the dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity, such as in biological imaging and drug delivery.
Propriétés
Numéro CAS |
70945-53-8 |
|---|---|
Formule moléculaire |
C28H40N4O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
1,4-bis[5-(dimethylamino)pentylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H40N4O2/c1-31(2)19-11-5-9-17-29-23-15-16-24(30-18-10-6-12-20-32(3)4)26-25(23)27(33)21-13-7-8-14-22(21)28(26)34/h7-8,13-16,29-30H,5-6,9-12,17-20H2,1-4H3 |
Clé InChI |
XUGBABFKYMUSTL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCNC1=C2C(=C(C=C1)NCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


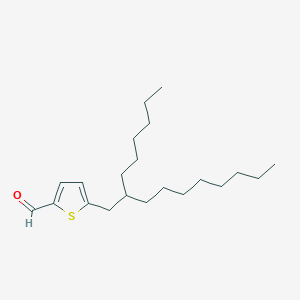
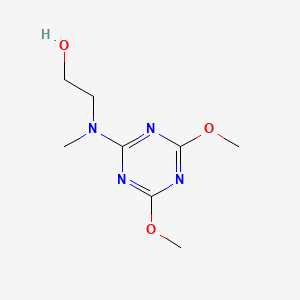
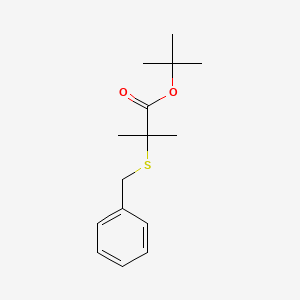

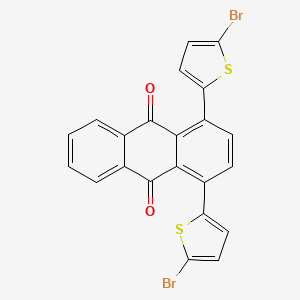


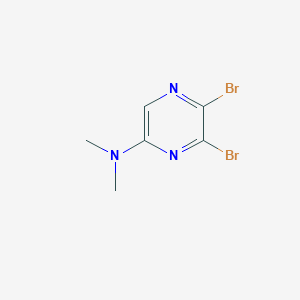
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
